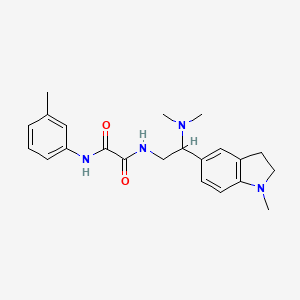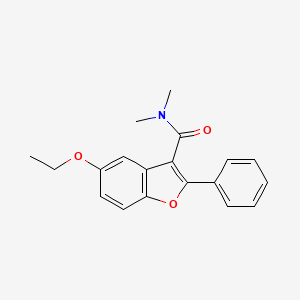![molecular formula C19H20N2O5S B2785503 ETHYL (2E)-3-({4-[METHYL(PHENYL)SULFAMOYL]PHENYL}CARBAMOYL)PROP-2-ENOATE CAS No. 791793-65-2](/img/structure/B2785503.png)
ETHYL (2E)-3-({4-[METHYL(PHENYL)SULFAMOYL]PHENYL}CARBAMOYL)PROP-2-ENOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-4-[4-[methyl(phenyl)sulfamoyl]anilino]-4-oxobut-2-enoate is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by its complex structure, which includes an ethyl ester group, a sulfonamide group, and a conjugated enone system. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-3-({4-[METHYL(PHENYL)SULFAMOYL]PHENYL}CARBAMOYL)PROP-2-ENOATE typically involves a multi-step process:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of aniline with methyl phenyl sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Coupling Reaction: The sulfonamide intermediate is then coupled with ethyl acetoacetate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-4-[4-[methyl(phenyl)sulfamoyl]anilino]-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the enone system or the sulfonamide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the ester group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Agents: Dicyclohexylcarbodiimide (DCC)
Bases: Triethylamine
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Reduced Derivatives: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
Ethyl (E)-4-[4-[methyl(phenyl)sulfamoyl]anilino]-4-oxobut-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its sulfonamide moiety, which is known for its therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (2E)-3-({4-[METHYL(PHENYL)SULFAMOYL]PHENYL}CARBAMOYL)PROP-2-ENOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as bacterial cell wall synthesis or cancer cell proliferation.
Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of cell growth or the induction of cell death.
Comparison with Similar Compounds
Ethyl (E)-4-[4-[methyl(phenyl)sulfamoyl]anilino]-4-oxobut-2-enoate can be compared with other sulfonamide derivatives:
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used as an antibiotic.
Sulfadiazine: Another sulfonamide antibiotic with a different substitution pattern.
Uniqueness
Ethyl (E)-4-[4-[methyl(phenyl)sulfamoyl]anilino]-4-oxobut-2-enoate is unique due to its conjugated enone system and the presence of both an ester and a sulfonamide group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (E)-4-[4-[methyl(phenyl)sulfamoyl]anilino]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-3-26-19(23)14-13-18(22)20-15-9-11-17(12-10-15)27(24,25)21(2)16-7-5-4-6-8-16/h4-14H,3H2,1-2H3,(H,20,22)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFFBQQNCMBIKH-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2785422.png)
![8-(Azepan-1-yl)-7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol](/img/structure/B2785428.png)
![(2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL)-acetic acid](/img/structure/B2785429.png)
![2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2785432.png)

![3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B2785434.png)
![2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine](/img/structure/B2785437.png)
![N-(2,6-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2785438.png)

![3-methoxy-2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]benzaldehyde](/img/structure/B2785440.png)

![5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2785443.png)
